molecular formula C14H11FO2S B1144017 3-Fluoro-4-(2-methylthiophenyl)benzoic acid CAS No. 1261974-64-4

3-Fluoro-4-(2-methylthiophenyl)benzoic acid

Cat. No.: B1144017
CAS No.: 1261974-64-4
M. Wt: 262.2993432
InChI Key:
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Description

3-Fluoro-4-(2-methylthiophenyl)benzoic acid is an organic compound with the molecular formula C14H11FO2S. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the third position and a 2-methylthiophenyl group at the fourth position.

Safety and Hazards

The safety information for 3-Fluoro-4-(2-methylthiophenyl)benzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautions include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-methylthiophenyl)benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general steps are as follows:

    Preparation of the Aryl Halide: The starting material, 3-fluorobenzoic acid, is first converted to its corresponding aryl halide, such as 3-fluorobromobenzene.

    Suzuki-Miyaura Coupling: The aryl halide is then reacted with 2-methylthiophenylboronic acid in the presence of a palladium catalyst (e.g., palladium acetate) and a base (e.g., potassium carbonate) in an appropriate solvent (e.g., tetrahydrofuran) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-methylthiophenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(2-methylthiophenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-methylthiophenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the fluorine atom and the methylthio group can influence its binding affinity and specificity. The exact molecular targets and pathways would vary depending on the specific derivative or application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(2-methylthiophenyl)benzoic acid is unique due to the presence of both a fluorine atom and a methylthio group on the benzene ring. This combination of substituents can impart distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-fluoro-4-(2-methylsulfanylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2S/c1-18-13-5-3-2-4-11(13)10-7-6-9(14(16)17)8-12(10)15/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVKDWAWWSHTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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